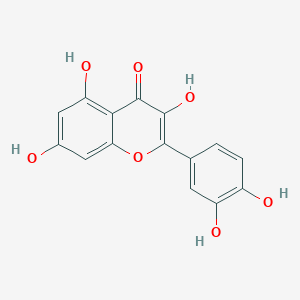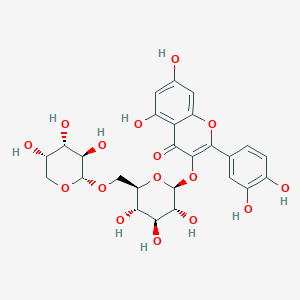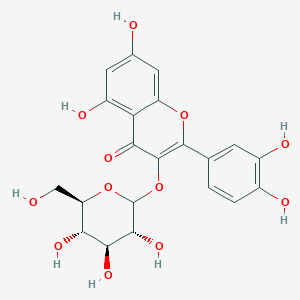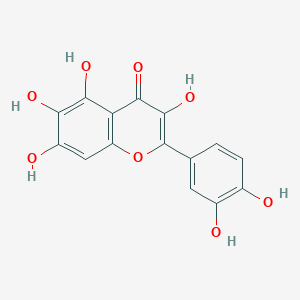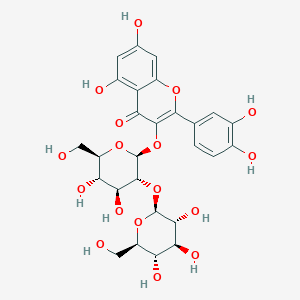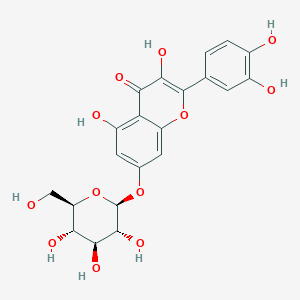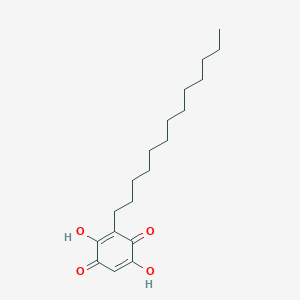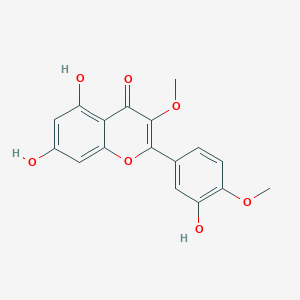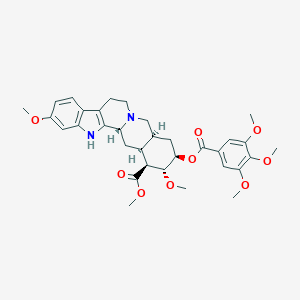
Rotenonone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rotenone is a naturally occurring compound that has been used for centuries as a pesticide and fish poison. It is derived from the roots of several plants, including Derris, Lonchocarpus, and Tephrosia. Rotenone has been widely used in scientific research as a tool to study mitochondrial function, neurodegenerative diseases, and cancer.
Scientific Research Applications
Neuroprotective Potential : Rotenone has been used to study neuroprotective properties of certain substances. For instance, a study found that chlorogenic acid-rich Solanum melongena extracts protected against rotenone-induced neurotoxicity in PC-12 cells (Youn et al., 2019).
Environmental Impact Assessment : Research has investigated the effects of rotenone on non-target aquatic fauna, revealing its significant impact on various invertebrate groups (Dalu et al., 2015).
Marine Biodiversity Research : Rotenone has been used as a tool for sampling reef and shore fishes for marine research, playing a crucial role in assessing fish faunas in coral reefs and other tropical shoreline habitats (Robertson & Smith-Vaniz, 2008).
Study of Cellular Mechanisms : It has been a key substance in understanding the mechanisms of rotenone-induced neuronal cell death. For example, PDGF-BB was found to protect mitochondria from rotenone in T98G cells, indicating potential therapeutic strategies in rotenone-induced oxidative damage in astrocytes (Cabezas et al., 2015).
Investigation of Parkinson's Disease : Several studies have used rotenone to model Parkinson's disease in animal experiments, exploring its role in the degeneration of dopaminergic neurons and induction of parkinsonian symptoms (Alam & Schmidt, 2002; Radad et al., 2019).
Exploration of Toxicological Effects : Rotenone's role in inhibiting microtubule assembly and mammalian cell proliferation has been studied, providing insights into its effects at the cellular level (Srivastava & Panda, 2007).
Role in Autophagy and Lysosomal Functions : Research has explored rotenone's effect on autophagy flux and lysosomal functions, particularly in the context of Parkinson's disease (Wu et al., 2015).
properties
CAS RN |
4439-62-7 |
|---|---|
Molecular Formula |
C23H18O7 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-12,21-dione |
InChI |
InChI=1S/C23H18O7/c1-10(2)15-8-13-14(28-15)6-5-11-20(24)19-12-7-17(26-3)18(27-4)9-16(12)29-23(25)22(19)30-21(11)13/h5-7,9,15H,1,8H2,2-4H3 |
InChI Key |
CWZIPBGXMLRVIC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
synonyms |
NSC 219968; (2R)-1,2-Dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6,12-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



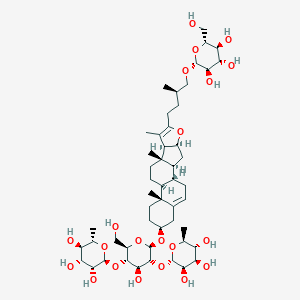

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)

